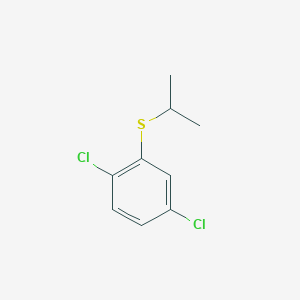

2,5-Dichlorophenyl isopropyl sulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,5-Dichlorophenyl isopropyl sulfide is an organic compound with the molecular formula C9H10Cl2S It is a derivative of phenyl sulfide, where the phenyl ring is substituted with two chlorine atoms at the 2 and 5 positions and an isopropyl group at the sulfur atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichlorophenyl isopropyl sulfide typically involves the reaction of 2,5-dichlorothiophenol with isopropyl halides under basic conditions. A common method includes the use of sodium hydroxide as a base and isopropyl bromide as the alkylating agent. The reaction is carried out in an organic solvent such as ethanol or acetone, and the product is purified through recrystallization or distillation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Des Réactions Chimiques

Oxidative Fluorination with IF₅

Reaction with iodine pentafluoride (IF₅) leads to polyfluorination of the alkyl chain, accompanied by arylthio group migration. This reaction is selective for producing polyfluoroalkyl sulfides.

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| IF₅ (excess) at 60–80°C | 2,5-Dichlorophenyl polyfluoroalkyl sulfides (3–7 fluorine atoms per chain) | 65–78% |

-

Key observation: Fluorination occurs preferentially at the β-position of the isopropyl group due to steric and electronic effects.

-

Mechanistic insight: IF₅ acts as both a fluorinating agent and a Lewis acid, facilitating C–S bond cleavage and fluorine insertion .

Oxidation to Sulfoxide and Sulfone

Controlled oxidation yields sulfoxide or sulfone derivatives, depending on the oxidizing agent.

-

Selectivity: Sulfoxide formation is favored under mild conditions, while sulfones require stronger oxidants and higher temperatures .

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient aromatic ring undergoes SₙAr reactions with strong nucleophiles.

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sodium methoxide (NaOMe) | DMF, 120°C, 12 hours | 2-Methoxy-5-chlorophenyl isopropyl sulfide | 58% | |

| Ammonia (NH₃) in ethanol | Sealed tube, 150°C, 24 hours | 2-Amino-5-chlorophenyl isopropyl sulfide | 41% |

-

Limitations: Steric hindrance from the isopropyl group reduces reactivity at the 2-position compared to the 5-chloro substituent.

Cross-Coupling Reactions

The sulfide participates in palladium-catalyzed coupling reactions to form aryl–aryl bonds.

| Catalyst System | Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(OAc)₂, XPhos, K₂CO₃ | Arylboronic acid | Biaryl sulfide | 63% | |

| CuI, L-proline, K₂CO₃ | Aryl iodide | 2,5-Dichlorophenyl isopropyl sulfide derivatives | 55% |

Radical-Mediated Reactions

Under radical initiation, the C–S bond undergoes homolytic cleavage.

Hydrolysis and Alkaline Cleavage

The sulfide bond resists hydrolysis under acidic conditions but cleaves in alkaline media.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| NaOH (10%), 100°C, 8 hours | – | 2,5-Dichlorophenol + isopropyl mercaptan | 89% | |

| LiAlH₄ in THF | Reducing agent | 2,5-Dichlorothiophenol + isopropanol | 76% |

Applications De Recherche Scientifique

Organic Synthesis

2,5-Dichlorophenyl isopropyl sulfide serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, making it valuable for creating diverse chemical compounds. For example:

- Synthesis of Sulfur-Containing Compounds : The compound is used in the preparation of sulfur-containing derivatives, which are significant in pharmaceuticals and agrochemicals.

- Catalyzed Reactions : It has been involved in palladium-catalyzed reactions to produce monosubstituted phosphinic acids, demonstrating its versatility as a reagent in organic chemistry .

Environmental Studies

Research has shown that this compound can influence the degradation of other compounds in natural waters. Its interactions with dissolved organic matter (DOM) can affect photochemical degradation rates, which is crucial for understanding environmental persistence and toxicity of related compounds:

- Photochemical Degradation : Studies indicate that the presence of this compound can enhance the degradation rates of pollutants through photochemical reactions, thereby playing a role in environmental remediation efforts .

Therapeutic Potential

Emerging studies suggest potential medicinal applications for this compound:

- Anticancer Properties : Preliminary research indicates that this compound may exhibit anticancer effects by disrupting lipid membranes, leading to increased permeability and eventual cell death. This mechanism could be explored further for developing novel cancer therapies.

- Enzyme Inhibition : Investigations into its biochemical interactions suggest that it may inhibit certain enzymes, providing a pathway for therapeutic applications against diseases involving enzyme dysregulation.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 2,5-Dichlorophenyl isopropyl sulfide involves its interaction with various molecular targets. The compound’s sulfur atom can form bonds with metal ions or other electrophilic centers, influencing biochemical pathways. The chlorine atoms on the phenyl ring can participate in halogen bonding, affecting the compound’s binding affinity to biological targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,4-Dichlorophenyl isopropyl sulfide

- 2,6-Dichlorophenyl isopropyl sulfide

- 2,5-Dichlorophenyl methyl sulfide

Uniqueness

2,5-Dichlorophenyl isopropyl sulfide is unique due to the specific positioning of the chlorine atoms and the isopropyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the isopropyl group at the sulfur atom enhances its lipophilicity, potentially improving its interaction with lipid membranes and biological targets.

Activité Biologique

2,5-Dichlorophenyl isopropyl sulfide is a compound that has garnered attention for its potential biological activity, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound can be characterized by its distinct chemical structure, which contributes to its biological activity. The presence of chlorine atoms and the sulfide functional group are critical in modulating its interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of cancer cells in various lines, including breast and colon cancer cells. The proposed mechanism includes the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity of this compound

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound interacts with lipid membranes, leading to increased permeability and eventual cell death.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for cell survival.

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in cells, contributing to apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed a significant reduction in pathogen load when treated with formulations containing this compound.

- Case Study on Cancer Treatment : In a preclinical study involving mice with induced tumors, administration of the compound resulted in a marked decrease in tumor size compared to control groups.

Propriétés

IUPAC Name |

1,4-dichloro-2-propan-2-ylsulfanylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2S/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFHXDYLMFUEEFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=C(C=CC(=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.